![molecular formula C6H16Cl2N4 B8057495 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride](/img/structure/B8057495.png)
1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride
Overview
Description
1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N4 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
pH Sensing and Probing : A study by Jiang et al. (2015) describes the synthesis of a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group. This compound is useful as a pH probe due to its strong fluorescence response to pH changes, making it a valuable tool for biological and chemical sensing applications (Jiang et al., 2015).
Synthesis of Imidazole-4-Carboxylates : Jouneau and Bazureau (1999) reported the synthesis of imidazole-4-carboxylates using 4-dimethylamino 2-aza-1,3-dienes derived from compounds including 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride. This showcases its role in facilitating the creation of novel organic compounds (Jouneau & Bazureau, 1999).
Oxidative Synthesis of Methylene-Bridged Compounds : Li et al. (2009) demonstrated the use of N,N-dimethylaniline in the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds. This process highlights the compound's utility in organic synthesis, especially in forming bridged molecular structures (Li et al., 2009).
Antineoplastic Activity : Shyam et al. (1987) synthesized a series of 1,2-bis(sulfonyl)hydrazines, including derivatives of 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride, and evaluated their antineoplastic activity. The study found significant antineoplastic activity in some of these compounds, suggesting their potential use in cancer treatment (Shyam et al., 1987).
Synthesis of Bis(Pyrazole-Benzofuran) Hybrids : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids using 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. These compounds showed promising antibacterial and cytotoxic activities, which could be useful in developing new pharmaceuticals (Mekky & Sanad, 2020).
properties
IUPAC Name |
N'-(dimethylaminomethylideneamino)-N,N-dimethylmethanimidamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCFXUJXOETMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN=CN(C)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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